L-Arginine-13C hydrochloride

SILAC Quantitative Proteomics Metabolic Conversion

L-Arginine-13C hydrochloride is a stable isotope-labeled analog of the essential amino acid L-arginine, wherein one or more carbon atoms are replaced with the non-radioactive carbon-13 (¹³C) isotope. It is supplied as the monohydrochloride salt to enhance aqueous solubility and is specifically designed as an internal standard or metabolic tracer for mass spectrometry (MS)-based quantitative proteomics, metabolomics, and metabolic flux analysis (MFA).

Molecular Formula C6H15ClN4O2
Molecular Weight 211.65 g/mol
Cat. No. B12408511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Arginine-13C hydrochloride
Molecular FormulaC6H15ClN4O2
Molecular Weight211.65 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)CN=C(N)N.Cl
InChIInChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i6+1;
InChIKeyKWTQSFXGGICVPE-QHHRSMDYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Arginine-13C Hydrochloride: A Carbon-13 Labeled Tracer for SILAC, Metabolic Flux, and Quantitative MS


L-Arginine-13C hydrochloride is a stable isotope-labeled analog of the essential amino acid L-arginine, wherein one or more carbon atoms are replaced with the non-radioactive carbon-13 (¹³C) isotope . It is supplied as the monohydrochloride salt to enhance aqueous solubility and is specifically designed as an internal standard or metabolic tracer for mass spectrometry (MS)-based quantitative proteomics, metabolomics, and metabolic flux analysis (MFA) [1]. In its most common form, L-Arginine-13C₆ hydrochloride, all six carbon atoms of the arginine molecule are substituted with ¹³C, resulting in a +6 Da mass shift relative to the unlabeled endogenous compound when incorporated into peptides or metabolites, enabling precise relative and absolute quantification [2].

L-Arginine-13C Hydrochloride: Why Isotopic Purity and Labeling Pattern Preclude Substitution with Analogs


Generic substitution of L-Arginine-13C hydrochloride with other heavy isotope-labeled arginine variants (e.g., ¹⁵N₄ or D₇) or with unlabeled arginine is not scientifically valid due to distinct mass shifts, differential metabolic stability, and application-specific labeling requirements. The choice of isotopic label directly impacts the mass difference between light and heavy peptide isotopologues, which is critical for spectral resolution and quantification accuracy in SILAC [1]. Furthermore, metabolic conversion rates vary significantly between labeling schemes; for instance, the dual-labeled ¹³C₆¹⁵N₄-arginine (Arg-10) exhibits pronounced conversion to proline and other amino acids in certain biological systems, whereas the ¹³C₆-only (Arg-6) label demonstrates far lower conversion, a critical differentiator for experimental design [2]. Using an unlabeled compound as an internal standard fails to correct for matrix effects and ionization efficiency variations, leading to inaccurate quantification in complex biological samples [3].

L-Arginine-13C Hydrochloride: Quantitative Evidence for Superior Performance in SILAC and Metabolic Tracing


Superior SILAC Quantification Accuracy Due to Minimal In Vivo Metabolic Conversion of ¹³C₆-Arginine vs. ¹³C₆¹⁵N₄-Arginine

A direct head-to-head comparison in fission yeast (Schizosaccharomyces pombe) demonstrated that ¹³C₆-arginine (Arg-6) undergoes negligible metabolic conversion to proline, glutamate, and other amino acids, whereas ¹³C₆¹⁵N₄-arginine (Arg-10) is extensively converted, even in strains engineered to mitigate this issue [1]. The presence of heavy isotope label in non-arginine residues leads to complex MS/MS spectra and impaired peptide quantification [1].

SILAC Quantitative Proteomics Metabolic Conversion

High Isotopic Purity (≥98 atom% ¹³C) of L-Arginine-13C₆ Hydrochloride Ensures Minimal Isotopic Cross-Talk in Quantitative MS

Commercial specifications for L-Arginine-13C₆ hydrochloride consistently report an isotopic enrichment of ≥98 atom% ¹³C, with some vendors guaranteeing 99 atom% ¹³C [1]. This high enrichment minimizes the presence of unlabeled (¹²C) or partially labeled molecules, thereby reducing isotopic interference and the need for complex correction algorithms [2].

Isotopic Purity Mass Spectrometry Quantitative Accuracy

Defined Mass Shift of +6 Da for ¹³C₆-Labeled Peptides Enables Unambiguous Identification and Quantification in SILAC

The uniform ¹³C₆ labeling of L-arginine imparts a consistent and predictable +6 Da mass shift to every arginine-containing tryptic peptide when compared to its unlabeled counterpart [1]. This defined mass difference, which is independent of peptide sequence, allows for unambiguous pairing of 'light' and 'heavy' peptide isotopologues in MS1 spectra, a fundamental requirement for accurate SILAC-based relative quantification [2].

Mass Shift SILAC Peptide Isotopologues

Cost-Effective ¹³C₆ Labeling vs. Deuterated Analogs with Minimal Isotope Effect in LC-MS

While deuterium (²H)-labeled arginine (e.g., L-Arginine-d₇) offers a lower synthesis cost, the substitution of hydrogen with deuterium often alters the physicochemical properties of the analyte, leading to a significant chromatographic isotope effect [1]. This results in differential retention times between the analyte and its deuterated internal standard, which can compromise quantification accuracy due to varying matrix effects [1]. In contrast, ¹³C-labeled internal standards exhibit a negligible isotope effect on reversed-phase LC retention, ensuring co-elution and robust quantification [2].

Isotope Effect Chromatography Cost

Enables Absolute Quantification of Arginine Metabolites via Stable Isotope Dilution LC-MS/MS

L-Arginine-13C hydrochloride serves as an optimal internal standard for the absolute quantification of arginine and its downstream metabolites (e.g., citrulline, ornithine, argininosuccinate) in biological matrices using stable isotope dilution (SID) LC-MS/MS . The method relies on the principle that the ¹³C-labeled standard experiences identical sample preparation losses and ionization suppression as the endogenous analyte, thereby correcting for variability and enabling accurate concentration determination [1].

Metabolomics Absolute Quantification Stable Isotope Dilution

L-Arginine-13C Hydrochloride: Optimal Application Scenarios for Procurement-Driven Research


SILAC-Based Quantitative Proteomics in Systems Prone to Arginine-to-Proline Conversion

Procure L-Arginine-13C₆ hydrochloride for SILAC experiments in cell lines or organisms (e.g., fission yeast, certain mammalian cells) where metabolic conversion of arginine to proline is a known concern [1]. The use of ¹³C₆-arginine (Arg-6) over the dual-labeled ¹³C₆¹⁵N₄ variant (Arg-10) minimizes label dilution and ensures more accurate peptide quantification by avoiding complex MS/MS spectral artifacts caused by proline conversion [1].

Absolute Quantification of Arginine and Its Metabolites in Biological Fluids for Clinical or Preclinical Studies

Utilize L-Arginine-13C hydrochloride as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS methods for the absolute quantification of arginine and related metabolites (citrulline, ornithine) in plasma, serum, or urine . This application is essential for studies investigating nitric oxide (NO) biosynthesis, urea cycle disorders, or cardiovascular disease biomarkers, where accurate and precise measurements are critical [2].

Metabolic Flux Analysis (MFA) to Trace Arginine Fate in Central Carbon and Nitrogen Metabolism

Employ L-Arginine-13C hydrochloride as a tracer in ¹³C-MFA experiments to elucidate the partitioning of arginine-derived carbon into metabolic pathways such as the TCA cycle, polyamine synthesis, or creatine biosynthesis . The uniform ¹³C₆ labeling provides a distinct isotopic signature that can be tracked via LC-MS or GC-MS, enabling the calculation of intracellular metabolic fluxes [3].

Development and Validation of Robust LC-MS/MS Assays Requiring Co-Eluting Internal Standards

Select L-Arginine-13C hydrochloride over deuterated arginine analogs for method development where robust, matrix-independent quantification is paramount [4]. The negligible chromatographic isotope effect of ¹³C labeling ensures that the internal standard and endogenous analyte co-elute precisely, thereby fully correcting for ion suppression or enhancement effects, a critical factor for achieving regulatory compliance in bioanalytical method validation [4].

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